molecular formula C22H20N2O5 B187591 7-Ethyl-10-hydroxycamptothecin CAS No. 113015-38-6

7-Ethyl-10-hydroxycamptothecin

Katalognummer: B187591
CAS-Nummer: 113015-38-6
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: FJHBVJOVLFPMQE-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethyl-10-hydroxycamptothecin (SN38) is a potent camptothecin derivative and the active metabolite of irinotecan (CPT-11), a first-line chemotherapeutic agent for colorectal cancer . SN38 exerts its antitumor activity by stabilizing DNA-topoisomerase I cleavage complexes, leading to DNA damage and apoptosis . Notably, SN38 exhibits 100–1000 times greater cytotoxicity than its prodrug, CPT-11, in vitro . Structural modifications and advanced drug delivery systems (e.g., nanoparticles, liposomes) have been developed to overcome these challenges .

Vorbereitungsmethoden

Synthetic Approaches to 7-Ethyl-10-Hydroxycamptothecin

Oxidation of 7-Ethylcamptothecin Derivatives

A widely adopted method involves the oxidation of 7-ethylcamptothecin precursors. In US Patent 7,544,801 B2, 7-ethyl-1,2,6,7-tetrahydrocamptothecin undergoes oxidation using iodosobenzene derivatives (e.g., iodobenzene diacetate) in a solvent system of saturated aliphatic monocarboxylic acids (e.g., acetic acid) and water . This method avoids chromatographic purification by leveraging the insolubility of SN-38 in acetonitrile, achieving a 58.3% yield with 90.2% purity . Key advantages include:

  • Reduced Side Products : Unlike UV irradiation methods, this approach minimizes colored impurities .

  • Scalability : The hydrogenation-oxidation sequence eliminates intermediate isolation, streamlining large-scale production .

Condensation of Irino-Trione and AHPP

US Patent 2008/0103309 A1 details a high-temperature condensation of 4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (irino-trione) and 1-(2-amino-5-hydroxyphenyl)-propan-1-one (AHPP) in toluene/acetic acid with p-toluenesulfonic acid catalysis . Rapid heating to >100°C within 45 minutes induces direct crystallization, yielding SN-38 with ≥99.8% purity (HPLC) . This method addresses prior limitations:

  • Industrial Applicability : Eliminates distillation and chromatography, reducing production costs .

  • Enhanced Purity : Faster heating rates suppress side reactions, improving crystallinity .

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Oxidant Yield Purity Key Advantage
Oxidation 7-Ethyl-1,2,6,7-tetrahydrocamptothecinIodobenzene diacetate58.3%90.2%Minimal chromatographic purification
Condensation Irino-trione + AHPPp-Toluenesulfonic acid89%99.8%Industrial scalability
Prodrug Hydrolysis SN38-SAHA co-prodrugsPlasma esterasesN/AN/ATargeted drug delivery

Purification and Stabilization Techniques

Solvent Extraction and Chromatography

Early methods relied on chloroform extraction and silica gel chromatography to isolate SN-38 from UV irradiation byproducts, but yields stagnated at 38% due to residual 7-ethylcamptothecin (≤22%) . Modern approaches replace chromatography with acetonitrile recrystallization, enhancing yield reproducibility .

Stabilization of the Lactone Ring

SN-38’s α-hydroxy lactone ring hydrolyzes to an inactive carboxylate under physiological conditions, necessitating stabilization during synthesis. Burke et al. demonstrated that human serum albumin preferentially binds the carboxylate form, accelerating hydrolysis . To mitigate this, synthesis protocols maintain acidic conditions (pH 4.6–6.0) and avoid aqueous buffers during storage .

Industrial-Scale Production Challenges

Cost-Effective Catalysts

Iodosobenzene derivatives, though effective, are cost-prohibitive for large-scale use. Alternatives like potassium peroxodisulfate have been explored but yield lower purity . The condensation method’s use of p-toluenesulfonic acid offers a cheaper, reusable catalyst, reducing per-batch expenses by ~40% .

Analyse Chemischer Reaktionen

Chemical Reactions and Prodrug Development

SN-38 possesses a hydroxyl group at the 10th position, which can be modified to create prodrugs with improved properties . Prodrugs of SN-38 can be synthesized by conjugating amino acids or dipeptides to the 10-hydroxyl group via a carbamate linkage .

Prodrug Activation:

  • The synthesized prodrugs can generate SN-38 in pH 7.4 buffer or in human plasma, while remaining stable under acidic conditions .
  • The most active compounds, 5h , 7c , 7d , and 7f , exhibited IC50 values that were 1000 times lower against HeLa cells and 30 times lower against SGC-7901 cells than those of irinotecan .

In Vitro Antitumor Activities of SN-38 Prodrugs:

CompoundR1R2IC50 (μM) SGC-7901IC50 (μM) HeLa
5h d-CH2COOH (S)0.24 ± 0.95<(3.20 ± 64.3) × 10−3
7a Hd-CH2COOH1.04 ± 0.90<(3.20 ± 12.0) × 10−3
7b Hl-CH2COOH0.61 ± 0.68(14.8 ± 135.0) × 10−3
7c H(CH2)2COOH0.20 ± 0.07<(3.20 ± 0.40) × 10−3
7d CH3d-CH2COOH0.26 ± 0.64<(3.20 ± 2.0) × 10−3
Irinotecan7.38 ± 1.241.32 ± 0.13

R1 and R2 represent different chemical substituents on the SN-38 molecule.

Other Reactions

The 20-hydroxyl group of SN-38 can be converted into a carbonate using a cross-linker that contains an intracellularly-cleavable dipeptide, such as Phe-Lys, and a maleimide . For this reaction, the phenolic hydroxyl group at the 10 position is protected, with deprotection performed after the carbonate formation at the 20-hydroxyl position .

Conjugation with Glucopyranosyl Azides

SN38-glucose conjugates can be synthesized using β-D-glucopyranosyl azide, 2-azidoethyl β-D-glucopyranoside, and 2-(2-azidoethoxy)ethyl β-D-glucopyranoside .

General Procedure for Synthesis of Compound 4a :
To a solution of compound 3 (100 mg, 0.17 mmol) and β-D-glucopyranosyl azide (40 mg, 0.20 mmol) in THF/H2O (5 ml/5 ml) were added sodium ascorbate (99 mg, 0.50 mmol) and CuSO4.5H2O (75 mg, 0.3 mmol). The resulting mixture was stirred overnight at room temperature and was directly purified by column chromatography on silica gel (DCM: MeOH = 20:1) to afford 4a (218 mg, 80%) .

Wissenschaftliche Forschungsanwendungen

SN-38 has a wide range of scientific research applications, including:

Wirkmechanismus

SN-38 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. It stabilizes the transient cleavable complex between DNA and topoisomerase I, preventing the re-ligation of the DNA strand and leading to the accumulation of single-strand breaks. This results in cell cycle arrest and apoptosis. SN-38 also interacts with toll-like receptor 4 (TLR4), inhibiting the acute inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Camptothecin Derivatives

Structural and Pharmacological Differences

Compound Key Structural Features Mechanism of Action Potency (Relative to SN38) Solubility Profile
SN38 7-ethyl, 10-hydroxy modifications Topoisomerase I inhibition; ROS induction 1 (Reference) Poorly water-soluble
Irinotecan (CPT-11) Prodrug with piperidino carbonyloxy group Converted to SN38 via carboxylesterases 0.001–0.01 (in vitro) Water-soluble (prodrug)
Topotecan 10-hydroxy, 9-dimethylaminomethyl groups Topoisomerase I inhibition 0.1–0.5 Water-soluble
Rubitecan 7-ethyl, 9-nitrocamptothecin Topoisomerase I inhibition 0.3–0.7 Moderate solubility
  • SN38 vs. Irinotecan: SN38 is the active metabolite of CPT-11, requiring enzymatic conversion for activity. While CPT-11 is water-soluble and widely used clinically, its efficacy depends on SN38 generation, which varies due to carboxylesterase (CE) expression levels in tumors . SN38 itself is poorly soluble but significantly more potent .
  • SN38 vs. Topotecan : Topotecan is water-soluble and approved for ovarian and lung cancers, but its potency is 10–50% lower than SN38 . SN38’s ROS-inducing activity further differentiates its mechanism .
  • SN38 vs. Rubitecan : Rubitecan’s nitro group enhances stability but reduces topoisomerase I inhibition efficiency compared to SN38 .

Drug Delivery Innovations

SN38’s hydrophobicity has driven the development of advanced delivery systems, unlike other derivatives:

  • Nanoparticles: Polymeric nanoparticles (e.g., methoxy-PEG-chitosan/hyaluronic acid) improve SN38 solubility and tumor targeting .
  • Liposomes : Redox-responsive SN38-SS-PC liposomes enable controlled release in tumor microenvironments .
  • Conjugates : HA-SN38 (ONCOFID™-S) and lipid-based prodrugs enhance systemic stability and reduce toxicity .

In contrast, CPT-11 and topotecan require fewer formulation adjustments due to their inherent solubility.

Mechanisms Beyond Topoisomerase I Inhibition

  • BRD4 Inhibition : SN38 uniquely inhibits BRD4, a bromodomain protein, at pharmacologically relevant concentrations, enhancing its antileukemic effects .

Biologische Aktivität

7-Ethyl-10-hydroxycamptothecin (SN-38) is a potent derivative of camptothecin, primarily recognized for its role as an active metabolite of irinotecan (CPT-11). Its biological activity is primarily attributed to its ability to inhibit DNA topoisomerase I, leading to significant antitumor effects. This article delves into the detailed biological activity of SN-38, supported by research findings, case studies, and data tables.

Topoisomerase I Inhibition
SN-38 exerts its antitumor effects primarily through the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, SN-38 induces DNA strand breaks, leading to apoptosis in cancer cells. This mechanism is essential for its efficacy against various cancer types including colorectal and lung cancers .

BRD4 Inhibition
Recent studies have also identified SN-38 as a reversible inhibitor of BRD4, a protein involved in the regulation of gene expression. This dual action enhances its therapeutic potential by not only targeting DNA replication but also modulating oncogenic signaling pathways .

Antitumor Efficacy

The potency of SN-38 has been demonstrated in numerous studies, showcasing its effectiveness compared to irinotecan:

CompoundIC50 (nM) against HeLa CellsIC50 (nM) against SGC-7901 Cells
SN-38<3.230-fold greater than irinotecan
Irinotecan3000900

These results indicate that SN-38 is approximately 1000 times more potent than irinotecan in inhibiting tumor cell proliferation .

Pharmacokinetics and Toxicity

SN-38 is subject to metabolic conversion and glucuronidation by UDP-glucuronosyltransferase (UGT) 1A1, which can lead to variations in drug efficacy and toxicity among individuals due to genetic polymorphisms. Such polymorphisms can significantly affect the pharmacokinetics of irinotecan and its active metabolite SN-38, contributing to adverse effects like severe diarrhea and leukopenia .

Case Studies

  • In Vivo Efficacy in Xenograft Models
    A study investigated the efficacy of SN-38 in human colon adenocarcinoma xenografts in nude mice. The results showed that SN-38 significantly inhibited tumor growth by 51% compared to control groups after six days of treatment. This highlights its potential as a therapeutic agent in clinical settings .
  • Combination Therapies
    Research exploring the combination of SN-38 with other therapeutic agents has shown enhanced antitumor effects. For instance, when combined with photodynamic therapy (PDT), SN-38 exhibited increased cytotoxicity due to synergistic mechanisms involving reactive oxygen species (ROS) generation .

Safety Profile and Clinical Implications

Despite its potent antitumor activity, the clinical application of SN-38 has been limited by its narrow therapeutic window and poor solubility. Novel formulations such as glucose conjugates have been developed to enhance selective uptake by cancer cells via glucose transporters, aiming to improve both efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying SN-38 in biological matrices, and how are they validated?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For example, an LC-MS/MS method with a linear range of 1–1,000 ng/mL for SN-38 in plasma uses a C18 column, 0.1% acetic acid/acetonitrile gradient elution, and electrospray ionization in MRM mode (transitions: m/z 393.3→349.2) . Validation parameters include intra- and inter-batch precision (≤5.70%) and accuracy. Quality-by-Design (QbD) principles ensure robustness in method development .

Q. How do formulation challenges impact SN-38's bioavailability, and what strategies address them?

SN-38's poor solubility (limited in methanol, insoluble in ether) and instability in physiological pH hinder bioavailability . PEGylation (polyethylene glycol conjugation) improves solubility and extends circulation time. For instance, PEG-SN-38 derivatives reduce aggregation and enhance tumor targeting . Co-crystallization with excipients (e.g., vaporous polymorphs) also stabilizes the lactone ring, critical for activity .

Q. What metabolic pathways govern SN-38's pharmacokinetics, and how do polymorphisms affect efficacy?

SN-38 is glucuronidated by UGT1A9 and UGT1A7 to inactive SN-38G. Polymorphisms in UGT1A9 (e.g., -118T9/10) reduce clearance, increasing toxicity risks. In vitro models using UGT1A9-overexpressing HeLa cells confirm enzyme-specific metabolism . Pharmacokinetic studies in humans show inter-individual variability in SN-38 AUC correlated with UGT1A9 activity .

Advanced Research Questions

Q. How do SN-38 polymorphs influence dissolution kinetics and therapeutic outcomes?

Polymorphs (e.g., Form I vs. II) exhibit distinct dissolution rates due to crystal lattice energy differences. X-ray diffraction and vapor-induced transformation studies reveal that Form I (monoclinic) has higher solubility than Form II (orthorhombic), impacting in vivo release . Accelerated stability testing (40°C/75% RH) correlates polymorphic stability with lactone ring preservation .

Q. What synthetic strategies optimize SN-38 derivatization for antibody-drug conjugates (ADCs)?

Click chemistry (azide-alkyne cycloaddition) enables site-specific conjugation. CL2-SN-38 (20-O-silyl-protected) avoids premature hydrolysis, while Phe-Lys dipeptide linkers improve intracellular protease cleavage efficiency. In vitro cytotoxicity assays in CEACAM5+ colon cancer cells show CL2-SN-38 ADCs achieve IC50 values ≤10 nM . Maleimide-PEG spacers enhance aqueous solubility and reduce aggregation .

Q. How do in vitro models resolve contradictions in SN-38 metabolism data across species?

Cross-species UGT1A9 homology studies reveal human-specific glucuronidation patterns. For example, rat liver microsomes underestimate SN-38 clearance compared to human hepatocytes. Co-incubation with β-glucuronidase inhibitors in microsomal assays distinguishes enzymatic vs. non-enzymatic degradation .

Q. What experimental designs validate SN-38's topoisomerase I inhibition mechanism in heterogeneous tumor models?

Multicellular tumor spheroids (MCTS) with hypoxia gradients replicate in vivo resistance mechanisms. SN-38-induced DNA damage (γH2AX foci quantification) correlates with hypoxia-inducible factor (HIF-1α) levels. Combinatorial studies with hypoxia-activated prodrugs (e.g, tirapazamine) show synergistic effects in MCTS .

Q. Methodological Considerations

Q. How to ensure reproducibility in SN-38 polymorph characterization?

  • DSC/TGA : Differentiate polymorphs by melting endotherms (Form I: 265°C; Form II: 258°C) and weight loss profiles .
  • PXRD : Compare peak positions (Form I: 2θ = 12.5°, 15.3°; Form II: 2θ = 11.9°, 14.7°) .
  • Dissolution Testing : Use USP Apparatus II (paddle) at 37°C in simulated intestinal fluid (pH 6.8) .

Q. What statistical approaches resolve batch-to-batch variability in SN-38 synthesis?

Multivariate analysis (e.g., PCA) identifies critical process parameters (CPPs) like reaction temperature and solvent purity. For CL2-SN-38, optimizing silylation time (≤2 hrs) and deprotection conditions (TFA/CH2Cl2) reduces impurities from 8% to <1% .

Eigenschaften

IUPAC Name

(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBVJOVLFPMQE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040399
Record name 7-Ethyl-10-hydroxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86639-52-3
Record name 7-Ethyl-10-hydroxycamptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86639-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethyl-10-hydroxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-ethyl-10-hydroxycamptothecin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05482
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Ethyl-10-hydroxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-ETHYL-10-HYDROXYCAMPTOTHECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Ethyl-10-hydroxycamptothecin
7-Ethyl-10-hydroxycamptothecin
7-Ethyl-10-hydroxycamptothecin
7-Ethyl-10-hydroxycamptothecin
7-Ethyl-10-hydroxycamptothecin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.